molecular formula C16H32P2 B14056016 (2R,2'R)-1,1'-di-tert-butyl-2,2'-biphospholane

(2R,2'R)-1,1'-di-tert-butyl-2,2'-biphospholane

Cat. No.: B14056016
M. Wt: 286.37 g/mol
InChI Key: SJNUZTRUIDRSJK-UHFFFAOYSA-N
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Description

(2R,2’R)-1,1’-di-tert-butyl-2,2’-biphospholane is a chiral organophosphorus compound that has garnered significant interest in various fields of chemistry. This compound is characterized by its unique biphospholane structure, which includes two phosphorus atoms each bonded to a tert-butyl group. The chiral nature of this compound makes it particularly valuable in asymmetric synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,2’R)-1,1’-di-tert-butyl-2,2’-biphospholane typically involves the reaction of tert-butylphosphine with a suitable dihalide precursor under controlled conditions. One common method includes the use of a Grignard reagent to facilitate the formation of the biphospholane ring. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphorus atoms.

Industrial Production Methods

On an industrial scale, the production of (2R,2’R)-1,1’-di-tert-butyl-2,2’-biphospholane may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis. Additionally, purification techniques like crystallization and chromatography are employed to obtain the compound in its enantiomerically pure form.

Chemical Reactions Analysis

Types of Reactions

(2R,2’R)-1,1’-di-tert-butyl-2,2’-biphospholane undergoes various chemical reactions, including:

    Oxidation: The phosphorus atoms can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphine oxides back to the original phosphine.

    Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require the use of strong bases or acids, depending on the desired product.

Major Products

The major products formed from these reactions include phosphine oxides, substituted biphospholanes, and various derivatives that retain the chiral center, making them valuable in asymmetric synthesis.

Scientific Research Applications

(2R,2’R)-1,1’-di-tert-butyl-2,2’-biphospholane has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in asymmetric catalysis, facilitating the formation of chiral products with high enantiomeric excess.

    Biology: The compound’s chiral nature makes it useful in the study of enzyme mechanisms and the development of chiral drugs.

    Medicine: It is employed in the synthesis of pharmaceuticals, particularly those requiring chiral purity.

    Industry: The compound is used in the production of fine chemicals and materials that require precise chiral control.

Mechanism of Action

The mechanism by which (2R,2’R)-1,1’-di-tert-butyl-2,2’-biphospholane exerts its effects is primarily through its role as a chiral ligand. It coordinates with metal centers in catalytic reactions, influencing the stereochemistry of the products. The molecular targets include various transition metals, and the pathways involved often pertain to catalytic cycles in asymmetric synthesis.

Comparison with Similar Compounds

Similar Compounds

  • (2R,2’R)-1,1’-di-tert-butyl-2,2’-biphosphine
  • (2R,2’R)-1,1’-di-tert-butyl-2,2’-biphospholane oxide

Uniqueness

What sets (2R,2’R)-1,1’-di-tert-butyl-2,2’-biphospholane apart from similar compounds is its high stability and the ability to form highly enantioselective catalysts. Its unique biphospholane structure provides steric hindrance that enhances selectivity in catalytic reactions, making it a preferred choice in asymmetric synthesis.

Properties

IUPAC Name

1-tert-butyl-2-(1-tert-butylphospholan-2-yl)phospholane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32P2/c1-15(2,3)17-11-7-9-13(17)14-10-8-12-18(14)16(4,5)6/h13-14H,7-12H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJNUZTRUIDRSJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P1CCCC1C2CCCP2C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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